molecular formula C20H17N5OS B2880232 2-(1H-1,3-benzodiazol-1-yl)-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide CAS No. 1226430-37-0

2-(1H-1,3-benzodiazol-1-yl)-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide

Cat. No.: B2880232
CAS No.: 1226430-37-0
M. Wt: 375.45
InChI Key: JCPDMLNKDKJEGW-UHFFFAOYSA-N
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Description

The compound 2-(1H-1,3-benzodiazol-1-yl)-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a hybrid heterocyclic molecule combining a benzimidazole core and an imidazothiazole scaffold linked via an acetamide bridge. This structural design is frequently explored in medicinal chemistry due to the pharmacological relevance of benzimidazoles (known for antiviral, anticancer, and enzyme inhibitory properties) and imidazothiazoles (associated with kinase inhibition and circadian clock modulation) .

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-[3-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5OS/c26-19(12-25-13-21-16-6-1-2-7-18(16)25)22-15-5-3-4-14(10-15)17-11-24-8-9-27-20(24)23-17/h1-7,10-11,13H,8-9,12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCPDMLNKDKJEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC(=CN21)C3=CC(=CC=C3)NC(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,3-benzodiazol-1-yl)-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide typically involves multi-step reactions. One common approach is to start with the preparation of the benzimidazole and imidazothiazole intermediates, followed by their coupling through an acetamide linkage. The reaction conditions often involve the use of catalysts and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-1-yl)-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield various oxidized derivatives, while reduction could produce reduced forms of the compound .

Scientific Research Applications

2-(1H-1,3-benzodiazol-1-yl)-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-1-yl)-N-(3-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Key Observations :

  • Acetamide Linkers : The target compound’s acetamide group is structurally analogous to SRT1720 and BK09017, which are associated with enhanced solubility and binding to enzymatic pockets .
  • Benzimidazole vs. Triazole : Unlike triazole-containing analogs (e.g., 9c), the benzimidazole core in the target compound may confer stronger π-π stacking interactions with aromatic residues in target proteins .
  • Substituent Effects : Bromophenyl (9c, 12i) and fluorophenyl (14) groups in analogs improve metabolic stability and selectivity, suggesting the target compound’s phenyl group could be optimized similarly .

Physicochemical and Spectral Properties

Data from analogs provide insights:

  • Melting Points : Imidazothiazole-acetamides (e.g., 12i: 169–170°C; 9c: 165–166°C) exhibit high melting points, suggesting the target compound may similarly display crystalline stability .
  • Spectroscopy : IR and NMR spectra of analogs confirm acetamide C=O stretches (~1650–1700 cm⁻¹) and imidazothiazole proton signals (δ 7.5–8.5 ppm for aromatic Hs) .

Limitations and Opportunities

  • Knowledge Gaps: Direct biological data for the target compound are absent; its efficacy must be validated experimentally.
  • Structural Advantages : The benzimidazole-imidazothiazole hybrid may offer dual targeting (e.g., kinase and protease inhibition), but toxicity profiles need evaluation.

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